molecular formula C30H20ClN3O3S B11178943 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11178943
M. Wt: 538.0 g/mol
InChI Key: IUSNPBLUQBLDIE-UHFFFAOYSA-N
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Description

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the quinazoline derivative.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through a cyclization reaction involving appropriate precursors.

    Final Coupling: The final step involves coupling the quinazoline-sulfanyl intermediate with the pyrrolidine derivative under suitable conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline core or other reducible functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with kinase enzymes, inhibiting their activity and thereby affecting cell signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific combination of a quinazoline core with a pyrrolidine ring and the presence of both sulfanyl and phenoxy substituents. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C30H20ClN3O3S

Molecular Weight

538.0 g/mol

IUPAC Name

3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-phenoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C30H20ClN3O3S/c31-20-11-16-25-24(17-20)28(19-7-3-1-4-8-19)33-30(32-25)38-26-18-27(35)34(29(26)36)21-12-14-23(15-13-21)37-22-9-5-2-6-10-22/h1-17,26H,18H2

InChI Key

IUSNPBLUQBLDIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)SC4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6

Origin of Product

United States

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